![molecular formula C14H10BrClO3 B3159543 3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid CAS No. 862713-26-6](/img/structure/B3159543.png)
3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid
Overview
Description
“3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid” is a chemical compound with the CAS Number: 832738-07-5 . It has a molecular weight of 341.59 . The IUPAC name for this compound is 4-[(4-bromo-2-chlorophenoxy)methyl]benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10BrClO3/c15-11-5-6-13 (12 (16)7-11)19-8-9-1-3-10 (4-2-9)14 (17)18/h1-7H,8H2, (H,17,18) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 341.59 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Crystal Structure Analysis
- The crystal structures of bromo–hydroxy–benzoic acid derivatives have been explored. For instance, studies have been done on methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. These compounds form two-dimensional architectures primarily through C—H⋯O hydrogen bonds, Br⋯O interactions, and π–π interactions, which are significant for understanding molecular interactions and designing functional materials (Suchetan et al., 2016).
Thermodynamic Properties and Group Contribution Method
- The thermodynamic properties of halogen-substituted benzoic acids, including their vaporization enthalpies, have been examined. A group contribution procedure has been developed for evaluating these properties, which is essential for material science and environmental assessments (Zherikova & Verevkin, 2019).
Synthesis and Characterization
- Synthesis methods for bromo-hydroxy-methoxy-benzoic acid derivatives have been investigated, which is crucial for developing new chemical compounds with potential applications in various fields, including pharmaceuticals (Zha Hui-fang, 2011).
Environmental Application in Water Treatment
- Techniques for determining chlorophenoxy acid herbicides in water, which are structurally related to the compound , have been developed. This research is significant for environmental monitoring and pollution control (Catalina et al., 2000).
Antibacterial Properties
- The antibacterial activity of aryl substituted bromo-benzoic acid derivatives has been evaluated, indicating the potential for these compounds in developing new antimicrobial agents (Prasad et al., 2006).
Safety and Hazards
The safety data sheet for a similar compound, 4-Bromobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling the compound .
Future Directions
While specific future directions for “3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid” are not available, similar compounds have been used in the preparation of novel anthranilic acids possessing antibacterial activity . This suggests potential applications in the development of new antibacterial agents.
Mechanism of Action
Mode of Action
The mode of action of 3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid involves interactions with its targets, leading to changes in their function . The compound’s bromo and chloro groups may participate in electrophilic aromatic substitution reactions . The benzylic position can undergo free radical reactions, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s polar surface area, molar refractivity, and other properties suggest it may have significant bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on its interactions with its targets and the biochemical pathways it influences These effects could range from changes in enzyme activity to alterations in cellular signaling
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the specific conditions within the body. More research is needed to understand how these factors influence the compound’s action.
properties
IUPAC Name |
3-[(4-bromo-2-chlorophenoxy)methyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c15-11-4-5-13(12(16)7-11)19-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDCDGQGXBIOAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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